5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
2-Amino-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group at the 2-position, a chloro group at the 2-position of the phenyl ring, and a methoxy group at the 5-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-methoxybenzohydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid methyl ester
- 2-Chloro-5-fluoropyrimidine
Comparison
Compared to similar compounds, 2-Amino-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8ClN3OS |
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Molecular Weight |
241.70 g/mol |
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3OS/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
ARBJTOCBTOXSFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
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